REACTION_CXSMILES
|
C(OC(N1CC[C@H](C2C=CC=CC=2)[C@H](C(O)=O)C1)=O)(C)(C)C.C(OC(N1CC[C@H](C2C=CC=CC=2)[C@H](C([N:44]2[CH2:49][CH2:48][N:47]([C:50]3[CH:55]=[C:54]([Cl:56])[CH:53]=[CH:52][C:51]=3[CH3:57])[CH2:46][CH2:45]2)=O)C1)=O)(C)(C)C>>[Cl:56][C:54]1[CH:53]=[CH:52][C:51]([CH3:57])=[C:50]([N:47]2[CH2:46][CH2:45][NH:44][CH2:49][CH2:48]2)[CH:55]=1
|
Name
|
(3S,4S)-3-[4-(5-chloro-2-methyl-phenyl)-piperazine-1-carbonyl]-4-phenyl-piperidine-1-carboxylic acid tert-butyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C[C@H]([C@H](CC1)C1=CC=CC=C1)C(=O)N1CCN(CC1)C1=C(C=CC(=C1)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C[C@H]([C@H](CC1)C1=CC=CC=C1)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C1)N1CCNCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |